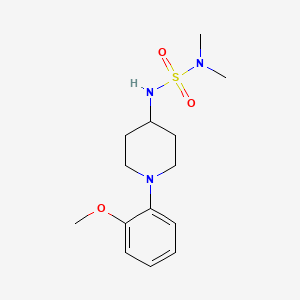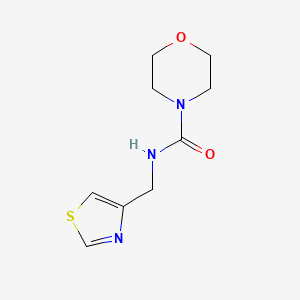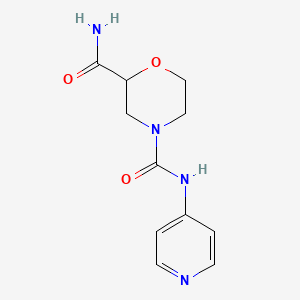![molecular formula C19H23N3O2 B7542668 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea](/img/structure/B7542668.png)
1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea, also known as MP-10, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. MP-10 is a selective dopamine D3 receptor antagonist, which means it can block the activity of this receptor in the brain. This property has led to investigations into the potential use of MP-10 in the treatment of addiction, depression, and other neurological disorders.
Wirkmechanismus
1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea acts as a selective antagonist of the dopamine D3 receptor in the brain. This receptor is involved in the regulation of reward and motivation, and is thought to play a role in addiction and other neurological disorders. By blocking the activity of this receptor, 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea can reduce the rewarding effects of drugs of abuse, and may also have antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea can reduce the self-administration of cocaine and other drugs of abuse in animal models. This suggests that 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea may be effective in reducing drug-seeking behavior in humans. 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea has also been shown to increase the activity of certain neurotransmitters in the brain, such as dopamine and norepinephrine, which are known to play a role in mood regulation. This suggests that 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea may have potential as an adjunct to current antidepressant treatments.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea is its selective activity at the dopamine D3 receptor, which reduces the risk of unwanted side effects. 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea is also commercially available for research purposes, making it accessible to researchers in the field of neuroscience. However, one limitation of 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea is its relatively low potency compared to other dopamine D3 receptor antagonists. This may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea. One area of interest is its potential use in the treatment of addiction, particularly cocaine addiction. Further studies are needed to determine the optimal dose and treatment regimen for 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea in this context.
Another potential future direction is its use in the treatment of depression. While preliminary studies have shown promising results, further research is needed to determine the safety and efficacy of 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea as an adjunct to current antidepressant treatments.
Finally, 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea may have potential applications in other neurological disorders, such as Parkinson's disease and schizophrenia. Further studies are needed to determine the potential usefulness of 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea in these contexts.
Synthesemethoden
The synthesis of 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea involves several steps, starting with the reaction of 2-methoxyphenylpiperidin-4-amine with phenyl isocyanate to form 1-[1-(2-methoxyphenyl)piperidin-4-yl]urea. This intermediate is then reacted with phenyl isocyanate again to produce the final product, 1-[1-(2-methoxyphenyl)piperidin-4-yl]-3-phenylurea. The synthesis of 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea has been described in several scientific publications, and the compound is commercially available for research purposes.
Wissenschaftliche Forschungsanwendungen
1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea has been investigated for its potential applications in the field of neuroscience. One area of interest is its potential use in the treatment of addiction, particularly cocaine addiction. Studies have shown that 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea can reduce the rewarding effects of cocaine in animal models, suggesting that it may be a promising candidate for the development of new treatments for addiction.
1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea has also been investigated for its potential use in the treatment of depression. Studies have shown that 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea can increase the activity of certain neurotransmitters in the brain, such as dopamine and norepinephrine, which are known to play a role in mood regulation. This suggests that 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea may be a useful adjunct to current antidepressant treatments.
Eigenschaften
IUPAC Name |
1-[1-(2-methoxyphenyl)piperidin-4-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-24-18-10-6-5-9-17(18)22-13-11-16(12-14-22)21-19(23)20-15-7-3-2-4-8-15/h2-10,16H,11-14H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSNDGXGGMJDAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCC(CC2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-fluoro-1H-indol-3-yl)-N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine](/img/structure/B7542588.png)
![1-(Furan-2-ylmethyl)-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea](/img/structure/B7542594.png)
![3-[3-[(4-methylphenyl)methyl]piperidine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B7542597.png)

![N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-2-(6-fluoro-1H-indol-3-yl)ethanamine](/img/structure/B7542620.png)
![N-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-4-pyrazol-1-ylbenzamide](/img/structure/B7542629.png)
![5-methyl-N-[1-(4-oxo-1H-quinoline-2-carbonyl)piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B7542633.png)



![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7542663.png)
![4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide](/img/structure/B7542681.png)
![2-[(4-fluorophenyl)methyl]-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7542689.png)
![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7542691.png)